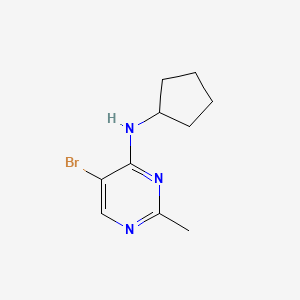

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves the following steps:

Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.

Bromination and Methylation: The intermediate product is then subjected to bromination and methylation reactions to introduce the bromine and methyl groups at the desired positions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

科学的研究の応用

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cell proliferation and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Chemical Biology: Researchers use it to study the interactions of pyrimidine derivatives with biological targets.

作用機序

The mechanism of action of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopentyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.

類似化合物との比較

Similar Compounds

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.

5-Bromo-2-methylpyrimidine: A simpler compound used in organic synthesis and as a precursor for more complex molecules.

Uniqueness

5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopentyl, and methyl groups makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.

生物活性

5-Bromo-N-cyclopentyl-2-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its pyrimidine ring structure, with a bromine substituent at the 5-position and a cyclopentyl group attached to the nitrogen atom. Its molecular formula is C9H12BrN3, and it has a molecular weight of approximately 244.11 g/mol.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 244.11 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest in the G1 phase, effectively halting cell proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.

Anticancer Activity

Several studies have documented the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by enhanced Annexin V staining and caspase activation.

- Tumor Growth Inhibition : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor growth reduction compared to control groups.

Other Biological Activities

In addition to its anticancer effects, research has indicated potential antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain Gram-positive bacteria, although further investigation is required to fully elucidate these effects.

Case Studies and Research Findings

- Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry highlighted the selectivity of this compound for CDK4/6 over other kinases, establishing it as a promising candidate for targeted cancer therapy .

- Anticancer Efficacy : A comprehensive evaluation involving multiple cancer cell lines demonstrated that this compound not only inhibits proliferation but also enhances chemosensitivity when used in combination with standard chemotherapeutics .

- Microbial Activity Assessment : In a microbial assay, the compound showed moderate activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

特性

CAS番号 |

917896-02-7 |

|---|---|

分子式 |

C10H14BrN3 |

分子量 |

256.14 g/mol |

IUPAC名 |

5-bromo-N-cyclopentyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C10H14BrN3/c1-7-12-6-9(11)10(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) |

InChIキー |

UZMLULJYXUSYGQ-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。